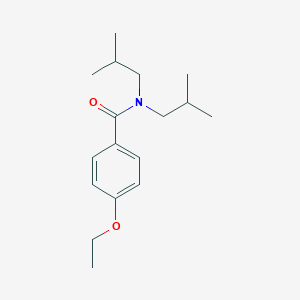
4-ethoxy-N,N-bis(2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N,N-bis(2-methylpropyl)benzamide, also known as EMLA, is a topical anesthetic cream widely used in the medical field. It is a combination of two local anesthetics, lidocaine and prilocaine. EMLA is used to numb the skin before certain medical procedures such as injections, minor surgeries, and laser treatments. The cream is applied to the skin and left on for a period of time, allowing the anesthetics to penetrate the skin and numb the area.
作用機序
4-ethoxy-N,N-bis(2-methylpropyl)benzamide works by blocking the transmission of pain signals from the nerves to the brain. Lidocaine and prilocaine block the voltage-gated sodium channels in the nerve fibers, preventing the influx of sodium ions and thus inhibiting the generation and propagation of action potentials. This results in a local anesthetic effect, numbing the area and reducing pain.
Biochemical and Physiological Effects:
4-ethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to have minimal systemic absorption, meaning that it does not enter the bloodstream in significant amounts. However, it can cause local side effects such as skin irritation and redness. 4-ethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have an effect on the skin barrier function, potentially increasing the risk of infection.
実験室実験の利点と制限
4-ethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for use in laboratory experiments. It is easy to apply, has a predictable onset and duration of action, and can be used for a variety of procedures. However, 4-ethoxy-N,N-bis(2-methylpropyl)benzamide may not be suitable for all experiments, as it can interfere with certain assays and may have variable effects depending on the type of tissue being studied.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N,N-bis(2-methylpropyl)benzamide. One area of interest is the development of new formulations that improve the efficacy and duration of action of the cream. Another area of research is the use of 4-ethoxy-N,N-bis(2-methylpropyl)benzamide in combination with other drugs for pain management. Additionally, there is a need for further studies on the safety and efficacy of 4-ethoxy-N,N-bis(2-methylpropyl)benzamide in specific patient populations, such as children and elderly individuals.
合成法
4-ethoxy-N,N-bis(2-methylpropyl)benzamide is synthesized using a process called esterification. Lidocaine and prilocaine are first dissolved in an organic solvent, and then reacted with ethyl chloroformate and 2-methylpropylamine. The resulting product is then purified and crystallized to obtain 4-ethoxy-N,N-bis(2-methylpropyl)benzamide.
科学的研究の応用
4-ethoxy-N,N-bis(2-methylpropyl)benzamide has been extensively studied for its use in pain management. It has been shown to effectively reduce pain during minor surgical procedures, such as circumcision and skin biopsy. 4-ethoxy-N,N-bis(2-methylpropyl)benzamide has also been used in the treatment of chronic pain conditions, such as neuropathic pain and post-herpetic neuralgia.
特性
製品名 |
4-ethoxy-N,N-bis(2-methylpropyl)benzamide |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC名 |
4-ethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-6-20-16-9-7-15(8-10-16)17(19)18(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3 |
InChIキー |
QBKKHYNOLQNOQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





